[4-(Methylsulfonyl)-2-nitrophenyl]methanol chemical structure properties
[4-(Methylsulfonyl)-2-nitrophenyl]methanol chemical structure properties
An In-depth Technical Guide to [4-(Methylsulfonyl)-2-nitrophenyl]methanol: A Core Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [4-(Methylsulfonyl)-2-nitrophenyl]methanol, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural properties, spectroscopic profile, synthesis, and critical applications, with a focus on its emerging role in the development of targeted therapeutics.
Molecular Overview and Physicochemical Properties
[4-(Methylsulfonyl)-2-nitrophenyl]methanol, also known as 4-(methylsulfonyl)-2-nitrobenzyl alcohol, is a substituted aromatic alcohol. Its structure is characterized by a benzene ring functionalized with a hydroxymethyl group, a strongly electron-withdrawing nitro group, and a methylsulfonyl group. This unique combination of functional groups dictates its chemical reactivity and makes it a valuable building block in multi-step organic synthesis.
The interplay between the benzylic alcohol and the two deactivating groups on the aromatic ring—the nitro group ortho to the alcohol and the methylsulfonyl group para to it—creates a molecule with distinct chemical properties. The electron-withdrawing nature of the nitro and sulfonyl moieties significantly influences the reactivity of the benzylic alcohol and the aromatic ring itself.[1]
Table 1: Physicochemical Properties of [4-(Methylsulfonyl)-2-nitrophenyl]methanol
| Property | Value | Source(s) |
| CAS Number | 773873-23-7 | [2] |
| Molecular Formula | C₈H₉NO₅S | [2] |
| Molecular Weight | 231.23 g/mol | [2] |
| Appearance | Expected to be a white to light yellow crystalline solid | Inferred from related compounds[3] |
| Melting Point | Not available in the reviewed literature. Related compound (4-nitrophenyl)methanol melts at 92-94 °C. | [3] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile. | Inferred from structure |
Spectroscopic Characterization for Structural Elucidation
Accurate identification and purity assessment of [4-(Methylsulfonyl)-2-nitrophenyl]methanol are critical for its use in synthesis. The following sections detail the expected spectroscopic data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of the molecule. The predicted chemical shifts are influenced by the anisotropic and electronic effects of the nitro and methylsulfonyl groups.
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CH₃ (Sulfonyl) | ~3.1 | Singlet | N/A | Typical range for a methyl group attached to a sulfonyl moiety. |
| -OH (Alcohol) | ~2.5 - 4.0 | Broad Singlet | N/A | Chemical shift is concentration-dependent and exchanges with D₂O. |
| -CH₂- (Benzylic) | ~4.9 | Singlet | N/A | Downfield shift due to proximity to the aromatic ring and nitro group. |
| Aromatic H-3 | ~8.4 | Doublet | ~2 Hz | Deshielded by the adjacent nitro group and the sulfonyl group. Coupled to H-5 (meta). |
| Aromatic H-5 | ~8.1 | Doublet of Doublets | ~8 Hz, ~2 Hz | Deshielded by the para sulfonyl group. Coupled to H-6 (ortho) and H-3 (meta). |
| Aromatic H-6 | ~7.8 | Doublet | ~8 Hz | Coupled to H-5 (ortho). |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (Sulfonyl) | ~45 | Typical range for a methyl sulfone carbon. |
| -CH₂- (Benzylic) | ~63 | Aliphatic carbon attached to an oxygen and an aromatic ring. |
| Aromatic C-5 | ~123 | Aromatic CH carbon. |
| Aromatic C-3 | ~128 | Aromatic CH carbon, deshielded by the nitro group. |
| Aromatic C-6 | ~130 | Aromatic CH carbon. |
| Aromatic C-1 | ~140 | Quaternary carbon attached to the CH₂OH group. |
| Aromatic C-4 | ~142 | Quaternary carbon attached to the SO₂CH₃ group. |
| Aromatic C-2 | ~149 | Quaternary carbon attached to the NO₂ group. |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| N=O Asymmetric Stretch (Nitro) | 1550 - 1510 | Strong |
| N=O Symmetric Stretch (Nitro) | 1360 - 1330 | Strong |
| S=O Asymmetric Stretch (Sulfone) | 1350 - 1300 | Strong |
| S=O Symmetric Stretch (Sulfone) | 1160 - 1120 | Strong |
| C-O Stretch (Alcohol) | 1080 - 1020 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Electrospray Ionization (ESI-MS), the expected molecular ion would be:
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[M+H]⁺: m/z 232.03
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[M+Na]⁺: m/z 254.01
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The most direct and industrially viable synthesis of [4-(Methylsulfonyl)-2-nitrophenyl]methanol is the selective reduction of its corresponding aldehyde, 2-nitro-4-(methylsulfonyl)benzaldehyde. This precursor can be synthesized from 2-nitro-4-methylsulfonyltoluene, a commodity chemical.[4][5] The reduction of the aldehyde to the primary alcohol can be achieved with high chemoselectivity using mild reducing agents like sodium borohydride (NaBH₄), which will not affect the nitro or sulfonyl groups.
Caption: Proposed synthesis via reduction of the corresponding aldehyde.
Experimental Protocol: Reduction of 2-nitro-4-(methylsulfonyl)benzaldehyde
Disclaimer: This protocol is a representative procedure and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-4-(methylsulfonyl)benzaldehyde (1.0 eq) in a suitable solvent mixture, such as 3:1 tetrahydrofuran (THF) and methanol.
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Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The slow addition prevents a rapid evolution of hydrogen gas.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
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Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). The organic layers are combined.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude [4-(Methylsulfonyl)-2-nitrophenyl]methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Chemical Reactivity
The molecule's reactivity is governed by its functional groups. The electron-withdrawing nitro and sulfonyl groups make the aromatic ring electron-deficient and enhance the leaving group ability of the benzylic alcohol in substitution reactions.
Caption: Key reactive centers of the molecule.
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Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger agents like potassium permanganate (KMnO₄) or chromic acid.[1]
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Nucleophilic Substitution: The benzylic alcohol can be converted into a good leaving group (e.g., tosylate or halide) and subsequently displaced by various nucleophiles to form ethers, esters, or amines. The presence of the ortho-nitro group enhances the rate of SN1-type reactions by stabilizing the incipient benzylic carbocation.
Applications in Drug Development and Research
The primary value of [4-(Methylsulfonyl)-2-nitrophenyl]methanol lies in its utility as a precursor for complex, biologically active molecules. Its structure is a key component of a new class of targeted therapeutics.
Precursor to GLUT5 Inhibitors
The most significant application is in the synthesis of inhibitors for the human glucose transporter 5 (GLUT5). GLUT5 is a fructose-specific transporter that is overexpressed in certain types of cancer, such as breast and colon cancer, and is implicated in metabolic diseases.[6]
A seminal study identified N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) as the first selective and potent inhibitor of GLUT5.[6] This compound demonstrated competitive inhibition of fructose uptake in a human breast cancer cell line with a KI of 3.2 ± 0.4 μM.[6] The [4-(methylsulfonyl)-2-nitrophenyl] moiety is the core pharmacophore responsible for this inhibitory activity.
[4-(Methylsulfonyl)-2-nitrophenyl]methanol serves as a critical starting material or intermediate for synthesizing MSNBA and its analogs, which are being investigated as potential anti-tumor therapeutics.
Caption: Pathway from intermediate to a GLUT5 inhibitor.
Safety, Handling, and Storage
As with any laboratory chemical, [4-(Methylsulfonyl)-2-nitrophenyl]methanol requires careful handling to minimize risk. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds like (4-nitrophenyl)methanol and other nitroaromatics provide a strong basis for safety protocols.
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Hazard Classification (Anticipated):
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Harmful if swallowed.
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Causes skin and serious eye irritation.
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May cause respiratory irritation.
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May cause damage to organs through prolonged or repeated exposure.
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-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Incompatible with strong oxidizing agents, strong acids, and acid chlorides.
-
Ground and bond containers when transferring material to prevent static discharge.
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-
First Aid Measures:
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After Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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After Skin Contact: Immediately wash with soap and water.
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After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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After Swallowing: Do NOT induce vomiting. Immediately call a poison center or doctor.
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Conclusion
[4-(Methylsulfonyl)-2-nitrophenyl]methanol is a strategically important molecule in contemporary organic synthesis and medicinal chemistry. Its unique electronic and structural features make it an ideal scaffold for building complex molecular architectures. Its established role as a precursor to selective GLUT5 inhibitors underscores its potential in the development of next-generation therapeutics for cancer and metabolic disorders. This guide provides the foundational technical knowledge for researchers to safely handle, characterize, and utilize this versatile chemical intermediate in their scientific endeavors.
References
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Cayman Chemical. (2025). Safety Data Sheet: 4-Nitrophenyl β-D-Glucopyranoside. Link
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Methanol Institute. (n.d.). Methanol Safe Handling Manual. Link
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Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr(VI)/Cr(III). (2015). International Journal of Electrochemical Science, 10, 2962-2972. Link
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Ojelabi, T. I., et al. (2016). Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. Scientific Reports, 6, 24240. Link
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Wlodarczyk, J., et al. (2021). Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics. Clinical and Experimental Medicine, 21(4), 609-617. Link
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Fisher Scientific. (2010). Safety Data Sheet: 4-Nitrobenzyl alcohol. Link
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Rogoza, J., et al. (2020). The reaction of 4-nitrobenzyl alcohol with TosMIC. ResearchGate. Link
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Gharda Chemicals Limited. (2022). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Indian Patent IN202021039013A. Link
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Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (2013). Chinese Patent CN103274974A. Link
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Rychlewska, U., et al. (2011). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Link
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Ojelabi, T. I., et al. (2016). Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. PMC. Link
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